molecular formula C28H32N4O2 B2767624 1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one CAS No. 905767-10-4

1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Cat. No.: B2767624
CAS No.: 905767-10-4
M. Wt: 456.59
InChI Key: OERDLNBKYHIHNJ-UHFFFAOYSA-N
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Description

1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

The synthesis of 1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reaction conditions and reagentsIndustrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the benzimidazole and quinoline moieties allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and quinoline rings, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar compounds include other benzimidazole and quinoline derivatives, such as:

    2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl): Known for its unique reactivity and applications in organic synthesis.

    4-Hydroxy-2-quinolones: Studied for their pharmaceutical and biological activities.

    Pyrrolidine derivatives: Widely used in medicinal chemistry for their diverse biological activities.

1-cyclohexyl-4-{1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one stands out due to its combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-cyclohexyl-4-[1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N4O2/c33-26-17-21(18-31(26)22-11-2-1-3-12-22)28-29-23-13-5-7-15-25(23)32(28)19-27(34)30-16-8-10-20-9-4-6-14-24(20)30/h4-7,9,13-15,21-22H,1-3,8,10-12,16-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERDLNBKYHIHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)N5CCCC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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